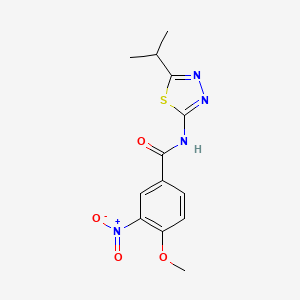![molecular formula C10H16N4O2S2 B5773589 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTA is a thiadiazole-based compound that has been synthesized through different methods. The compound has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ADTA has been studied extensively for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. ADTA has also been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of ADTA is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. ADTA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
ADTA has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever in animal models. ADTA has also been found to induce apoptosis in cancer cells. The compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADTA has several advantages and limitations for lab experiments. The compound is easy to synthesize and can be obtained in high purity and yield. ADTA has also been found to be stable under different conditions. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. ADTA has also been found to have low bioavailability, which can limit its potential applications.
Direcciones Futuras
There are several future directions for the study of ADTA. One potential direction is the development of ADTA as a therapeutic agent for inflammatory diseases, such as arthritis. Another potential direction is the development of ADTA as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of ADTA and its potential applications in various fields.
Conclusion
In conclusion, ADTA is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. ADTA has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound. Overall, ADTA is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
ADTA can be synthesized through a one-pot reaction of 5-amino-1,3,4-thiadiazole-2-thiol and ethyl acetoacetate in the presence of acetic anhydride and triethylamine. This method yields ADTA in high purity and yield. Another method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate followed by reaction with diethylamine. This method also yields ADTA in high purity and yield.
Propiedades
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-4-14(5-2)8(16)6-17-10-13-12-9(18-10)11-7(3)15/h4-6H2,1-3H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMVBCVEJTPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)

![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

